1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
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Overview
Description
1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a complex organic compound that features a thiazole ring, a morpholine ring, and a nitrophenyl group
Mechanism of Action
Target of Action
The exact targets of “1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone” are not known. However, thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activitiesPreparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with morpholine and chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is unique due to its combination of a morpholine ring, a nitrophenyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c19-14(17-4-6-22-7-5-17)10-24-15-16-13(9-23-15)11-2-1-3-12(8-11)18(20)21/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOLOREPLMYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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